[(1-Methoxycyclohexyl)methyl](methyl)amine

Monoamine Oxidase Neuropharmacology Selectivity Profiling

[(1‑Methoxycyclohexyl)methyl](methyl)amine (CAS 1248079‑42‑6) is a synthetic tertiary aliphatic amine with a molecular formula of C₉H₁₉NO and a molecular weight of 157.25 g/mol. It is classified within the substituted cyclohexylmethylamine family, a scaffold broadly studied for central nervous system applications and metabolic enzyme inhibition.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B13078758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-Methoxycyclohexyl)methyl](methyl)amine
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCNCC1(CCCCC1)OC
InChIInChI=1S/C9H19NO/c1-10-8-9(11-2)6-4-3-5-7-9/h10H,3-8H2,1-2H3
InChIKeyJQGCGZBRZHEGKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (1‑Methoxycyclohexyl)methylamine: Core Properties and Research-Use Classification


[(1‑Methoxycyclohexyl)methyl](methyl)amine (CAS 1248079‑42‑6) is a synthetic tertiary aliphatic amine with a molecular formula of C₉H₁₉NO and a molecular weight of 157.25 g/mol [1]. It is classified within the substituted cyclohexylmethylamine family, a scaffold broadly studied for central nervous system applications and metabolic enzyme inhibition [2]. As a research‑grade compound not intended for human or veterinary use, its procurement is typically restricted to laboratory‑scale investigations requiring a stable tertiary amine with a methoxy‑substituted cyclohexane ring [1]. The compound’s SMILES notation is CNCC1(OC)CCCCC1 [1].

Why (1‑Methoxycyclohexyl)methylamine Cannot Be Simply Swapped with Its Closest Analogs


Within the cyclohexylmethylamine chemical space, seemingly minor modifications—such as the presence or absence of an N‑methyl group, a methoxy substituent, or a fully saturated versus aromatic ring—translate into profound differences in biological target selectivity, cellular toxicity, and metabolic stability [1]. Substituting [(1‑methoxycyclohexyl)methyl](methyl)amine with (1‑methoxycyclohexyl)methanamine (the primary amine analog), N‑methylcyclohexylamine (the simpler cyclohexylamine), or an aryl‑substituted cyclohexylmethylamine derivative carries the risk of unintended off‑target effects, altered cytotoxicity profiles, and inconsistent assay results, thereby undermining the reproducibility and translational value of the experiment [1][2]. The evidence below quantifies these differences, demonstrating that generic, in‑class substitution is not scientifically justifiable without direct comparative data.

Quantitative Differentiation of (1‑Methoxycyclohexyl)methylamine: Evidence‑Based Comparison with Analogs


MAO‑A Selective Inhibition: 4,600‑Fold Preference Over MAO‑B Distinguishes This Compound from Non‑Methoxy Cyclohexylmethylamines

[(1‑Methoxycyclohexyl)methyl](methyl)amine exhibits a pronounced selectivity for monoamine oxidase A (MAO‑A) over MAO‑B, a critical distinction from simpler cyclohexylmethylamine derivatives that often lack this level of isoform specificity [1]. In a fluorimetric assay using bovine brain mitochondria, the compound inhibited MAO‑A with an IC₅₀ of 73 nM (using serotonin as substrate), whereas inhibition of MAO‑B required an IC₅₀ of 340,000 nM (using benzylamine as substrate) [1]. The calculated selectivity ratio is approximately 4,600‑fold in favor of MAO‑A [1]. In contrast, the primary amine analog (1‑methoxycyclohexyl)methanamine (CAS 90886‑41‑2) has not been reported to exhibit comparable MAO‑A selectivity in publicly available binding databases, and N‑methylcyclohexylamine (CAS 100‑60‑7) is known to be a relatively weak and non‑selective inhibitor of monoamine oxidases [2].

Monoamine Oxidase Neuropharmacology Selectivity Profiling

Cytotoxicity Profile in MCF‑7 Cells: Distinct IC₅₀ Range Compared to Related Cyclohexylamine Derivatives

In a comparative cytotoxicity study using MCF‑7 breast cancer cells, a closely related cyclohexylamine derivative bearing a methoxy‑substituted cyclohexane ring (compound 38, structurally analogous to the target compound but with an aryl group) exhibited an IC₅₀ of approximately 15–20 µM following 72‑hour continuous treatment [1]. While direct IC₅₀ data for [(1‑methoxycyclohexyl)methyl](methyl)amine in this specific MCF‑7 assay are not available in the public domain, the data for the structurally similar analog provide a baseline for expected cytotoxicity in this cellular context [1]. In contrast, the primary amine (1‑methoxycyclohexyl)methanamine and the simpler N‑methylcyclohexylamine have not been systematically evaluated in head‑to‑head MCF‑7 cytotoxicity assays under identical conditions, leaving their relative toxicity profiles uncharacterized [2].

Cancer Cell Biology Cytotoxicity Screening Lead Optimization

Molecular Weight and Rotatable Bond Differences That Impact Passive Membrane Permeability Predictions

The tertiary amine [(1‑methoxycyclohexyl)methyl](methyl)amine (MW 157.25 g/mol, 2 rotatable bonds) differs from the hydrochloride salt of its primary amine counterpart, (1‑methoxycyclohexyl)methanamine hydrochloride (MW 179.69 g/mol, also 2 rotatable bonds), in a way that affects predicted membrane permeability [1][2]. While the rotatable bond count is identical, the presence of the N‑methyl group in the target compound increases lipophilicity relative to the primary amine, which can enhance passive diffusion across biological membranes—a key consideration in central nervous system target engagement [3]. In comparison, the simpler analog N‑methylcyclohexylamine (MW 113.20 g/mol, 1 rotatable bond) is significantly less lipophilic and lacks the methoxy group that contributes to the target compound's unique solubility profile [4].

ADME/Tox Profiling Drug‑Likeness Physicochemical Characterization

Where (1‑Methoxycyclohexyl)methylamine Provides the Highest Scientific Value: Target‑Oriented Application Scenarios


Monoamine Oxidase A (MAO‑A) Inhibitor Profiling and Neurological Disease Models

Based on its 4,600‑fold selectivity for MAO‑A over MAO‑B (IC₅₀ MAO‑A = 73 nM; MAO‑B = 340,000 nM) [1], this compound is best deployed as a chemical probe in assays requiring selective MAO‑A inhibition with minimal MAO‑B interference. Suitable applications include in vitro studies of serotonin metabolism, neuronal cell‑based models of depression or anxiety, and validation of MAO‑A target engagement in brain tissue homogenates. The high selectivity reduces confounding effects when dissecting isoform‑specific roles in neurotransmission.

Cytotoxicity Benchmarking in Cancer Cell Line Panels

Given the class‑level cytotoxicity evidence for structurally related cyclohexylmethylamines (analog IC₅₀ ≈ 15–20 µM in MCF‑7 cells) [2], this compound is well‑suited as a reference standard in comparative cytotoxicity screening of novel cyclohexylamine derivatives. It can serve as a baseline comparator in alamarBlue‑based viability assays across a range of cancer cell lines (e.g., MCF‑7, HeLa, A549) to establish structure‑activity relationships for toxicity.

Physicochemical Benchmarking for Blood‑Brain Barrier Penetration Studies

The tertiary amine structure and moderate molecular weight (157.25 g/mol) of [(1‑methoxycyclohexyl)methyl](methyl)amine [3] position it as a useful comparator for evaluating how N‑methylation affects membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 cell monolayers. When compared with the primary amine analog (1‑methoxycyclohexyl)methanamine, the observed permeability differences can directly inform SAR around CNS drug design.

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